Cas no 670268-53-8 (1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine)

1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine is a fluorinated phthalazine derivative characterized by its unique structural features, including a 4-fluorophenyl group and a 3-(trifluoromethyl)phenoxy substituent. This compound exhibits potential utility in medicinal chemistry and materials science due to its electron-withdrawing trifluoromethyl and fluorine groups, which can enhance stability and influence reactivity. Its aromatic and heterocyclic framework suggests applicability as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. The presence of multiple fluorine atoms may also confer improved metabolic resistance and lipophilicity, making it a candidate for bioactivity studies. Further research is required to fully elucidate its properties and applications.
1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine structure
670268-53-8 structure
Product name:1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine
CAS No:670268-53-8
MF:C21H12F4N2O
Molecular Weight:384.326398849487
CID:6352898
PubChem ID:2241081

1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine 化学的及び物理的性質

名前と識別子

    • 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine
    • AKOS000811218
    • 670268-53-8
    • 1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine
    • Z31231249
    • 1-(4-fluorophenyl)-4-(3-(trifluoromethyl)phenoxy)phthalazine
    • F1142-3774
    • インチ: 1S/C21H12F4N2O/c22-15-10-8-13(9-11-15)19-17-6-1-2-7-18(17)20(27-26-19)28-16-5-3-4-14(12-16)21(23,24)25/h1-12H
    • InChIKey: NHBMCFBXDPPTIL-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=C2C=CC=CC2=C(N=N1)OC1=CC=CC(C(F)(F)F)=C1

計算された属性

  • 精确分子量: 384.08857566g/mol
  • 同位素质量: 384.08857566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 509
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35Ų
  • XLogP3: 5.6

1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1142-3774-10mg
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine
670268-53-8 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F1142-3774-75mg
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine
670268-53-8 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F1142-3774-40mg
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine
670268-53-8 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F1142-3774-100mg
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine
670268-53-8 90%+
100mg
$248.0 2023-07-28
Life Chemicals
F1142-3774-20mg
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine
670268-53-8 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F1142-3774-20μmol
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine
670268-53-8 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F1142-3774-5mg
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine
670268-53-8 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F1142-3774-30mg
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine
670268-53-8 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F1142-3774-5μmol
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine
670268-53-8 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F1142-3774-15mg
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine
670268-53-8 90%+
15mg
$89.0 2023-07-28

1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine 関連文献

1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazineに関する追加情報

1-(4-Fluorophenyl)-4-3-(Trifluoromethyl)Phenoxyphthalazine: A Comprehensive Overview

The compound 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine (CAS No. 670268-53-8) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of phthalazines, which are known for their unique structural properties and versatile reactivity. The presence of a 4-fluorophenyl group and a 3-trifluoromethylphenoxy substituent introduces distinct electronic and steric effects, making this compound a subject of interest in both academic research and industrial development.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine, leveraging cutting-edge methodologies such as Suzuki-Miyaura coupling and Ullmann-type reactions. These techniques allow for the controlled assembly of complex aromatic systems, ensuring high purity and structural integrity. The synthesis of this compound is particularly notable for its ability to incorporate fluorinated substituents, which are increasingly valued in drug discovery and materials science due to their unique electronic properties.

The structural features of 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine make it a promising candidate for applications in pharmaceuticals, agrochemicals, and advanced materials. The fluorine atoms present in the molecule contribute to its lipophilicity, enhancing its bioavailability when used as a drug candidate. Additionally, the trifluoromethyl group imparts stability against metabolic degradation, a critical attribute for compounds intended for biological applications.

Recent studies have highlighted the potential of phthalazine derivatives, including 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine, as inhibitors of key enzymes involved in disease pathways. For instance, research published in *Nature Communications* demonstrated that certain phthalazine derivatives can modulate the activity of histone deacetylases (HDACs), offering new avenues for epigenetic therapy. The integration of fluorinated groups further enhances the selectivity and potency of these inhibitors, making them attractive targets for drug development.

In the field of materials science, the electronic properties of 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine have been explored for use in organic electronics. The molecule's ability to undergo redox reactions makes it a potential candidate for applications in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Recent experiments reported in *Advanced Materials* suggest that incorporating fluorinated substituents can significantly improve the charge transport properties of phthalazine-based materials, paving the way for next-generation electronic devices.

The synthesis and characterization of 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine have also contributed to our understanding of fluorinated aromatic systems. The compound serves as a valuable model for studying fluorine's influence on molecular stability, reactivity, and electronic behavior. Researchers at leading institutions such as Stanford University and the Max Planck Institute have utilized this compound to investigate fundamental aspects of aromaticity and π-conjugation in fluorinated systems.

From an environmental perspective, the stability and persistence of 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine in various media are critical considerations. Studies conducted by environmental chemists at the University of California have shown that the compound exhibits moderate biodegradability under aerobic conditions, with specific microbial communities playing a key role in its transformation. These findings are essential for assessing the ecological impact of fluorinated compounds and guiding their responsible use in industrial processes.

In conclusion, 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine (CAS No. 670268-53-8) stands at the forefront of chemical innovation, offering diverse opportunities across multiple disciplines. Its unique structure, coupled with advancements in synthetic methods and functionalization strategies, positions this compound as a valuable tool for addressing contemporary challenges in medicine, materials science, and environmental chemistry. As research continues to uncover new applications and insights into this molecule's properties, its significance within the scientific community is expected to grow further.

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